molecular formula C6H12N3O5P B1209665 3-(2-imino-3-phosphonoimidazolidin-1-yl)propanoic acid CAS No. 84744-77-4

3-(2-imino-3-phosphonoimidazolidin-1-yl)propanoic acid

Cat. No.: B1209665
CAS No.: 84744-77-4
M. Wt: 237.15 g/mol
InChI Key: WRNVNPUKSMJQPN-UHFFFAOYSA-N
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Description

3-(2-imino-3-phosphonoimidazolidin-1-yl)propanoic acid, also known as homocyclocreatine phosphate, is a creatine analogue. Creatine analogues are compounds structurally similar to creatine, a molecule involved in energy production in muscle and brain tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-carboxyethyl-2-iminoimidazolidine-3-phosphate involves the reaction of ethyl glycinate hydrochloride with cyanamide, followed by cyclization and phosphorylation. The reaction conditions typically include:

    Reaction with Cyanamide: Ethyl glycinate hydrochloride is reacted with cyanamide in an aqueous medium.

    Cyclization: The intermediate product undergoes cyclization to form the imidazolidine ring.

    Phosphorylation: The final step involves phosphorylation to introduce the phosphate group.

Industrial Production Methods

Industrial production methods for 1-carboxyethyl-2-iminoimidazolidine-3-phosphate are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-imino-3-phosphonoimidazolidin-1-yl)propanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

3-(2-imino-3-phosphonoimidazolidin-1-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-carboxyethyl-2-iminoimidazolidine-3-phosphate involves its phosphorylation by creatine kinase to form a high-energy phosphate compound. This phosphorylated form accumulates in cells, disrupting normal energy metabolism. In tumor cells, this disruption leads to impaired growth and proliferation . The molecular targets include creatine kinase and pathways involved in cellular energy production.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-imino-3-phosphonoimidazolidin-1-yl)propanoic acid is unique due to its specific structure, which allows it to be phosphorylated by creatine kinase and accumulate in cells. This accumulation disrupts energy metabolism, making it a potent inhibitor of tumor growth. Its ability to impair cellular energy generation and utilization sets it apart from other creatine analogues .

Properties

CAS No.

84744-77-4

Molecular Formula

C6H12N3O5P

Molecular Weight

237.15 g/mol

IUPAC Name

3-(2-imino-3-phosphonoimidazolidin-1-yl)propanoic acid

InChI

InChI=1S/C6H12N3O5P/c7-6-8(2-1-5(10)11)3-4-9(6)15(12,13)14/h7H,1-4H2,(H,10,11)(H2,12,13,14)

InChI Key

WRNVNPUKSMJQPN-UHFFFAOYSA-N

SMILES

C1CN(C(=N)N1CCC(=O)O)P(=O)(O)O

Canonical SMILES

C1CN(C(=N)N1CCC(=O)O)P(=O)(O)O

Synonyms

1-carboxyethyl-2-iminoimidazolidine-3-phosphate
homocyclocreatine-P
phosphohomocyclocreatine

Origin of Product

United States

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